

1,3-Dimethylorotic Acid: Technical Safety & Handling Guide[1]

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Compound of Interest

Compound Name: 1,3-Dimethylorotic acid

CAS No.: 4116-38-5

Cat. No.: B177360

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Executive Summary

1,3-Dimethylorotic acid (1,3-Dimethyl-2,6-dioxypyrimidine-4-carboxylic acid) is a specialized pyrimidine derivative utilized primarily as a synthetic intermediate in the development of adenosine receptor antagonists, xanthine analogs, and metabolic tracers.[1][2][3][4][5][6] Unlike its parent compound, orotic acid, the methylation at the N1 and N3 positions alters its solubility profile and hydrogen-bonding capacity, necessitating specific handling protocols to ensure stability and experimental reproducibility.[1]

This guide provides a rigorous technical framework for the safe handling, storage, and solubilization of **1,3-Dimethylorotic acid**, designed for researchers requiring high-fidelity data in drug discovery and organic synthesis contexts.[1]

Part 1: Chemical Identity & Physicochemical Profile[1][3][4]

Understanding the physicochemical properties is the first line of defense in safety and experimental design.[1] The carboxylic acid moiety at position C6 (systematic numbering) or C4

(pyrimidine numbering) dictates its pH-dependent solubility.[1]

Property	Data	Technical Note
CAS Number	4116-38-5	Verify against CAS 874-14-6 (1,3-Dimethyluracil) to avoid critical synthesis errors.
IUPAC Name	1,3-Dimethyl-2,6-dioxypyrimidine-4-carboxylic acid	Often referred to as 1,3-Dimethyluracil-6-carboxylic acid.[1]
Formula	C ₇ H ₈ N ₂ O ₄	
Mol.[1] Weight	184.15 g/mol	
Appearance	White to off-white crystalline solid	Discoloration (yellowing) indicates potential decarboxylation or oxidation. [1]
Solubility	Low in acidic water; High in basic aqueous media	Requires pH > pKa (approx 3–4) for complete dissolution in water.[1]
pKa	~2.5 – 3.5 (Carboxylic acid)	The N1/N3 methylation removes the basic pKa associated with the uracil ring. [1]

Part 2: Hazard Identification & Toxicology (GHS Standards)[1]

While not classified as acutely toxic (Category 1 or 2), **1,3-Dimethyluracil-6-carboxylic acid** presents specific irritation hazards due to its acidic nature and potential to dissociate on mucous membranes.[1]

GHS Classification[1]

- Signal Word:WARNING

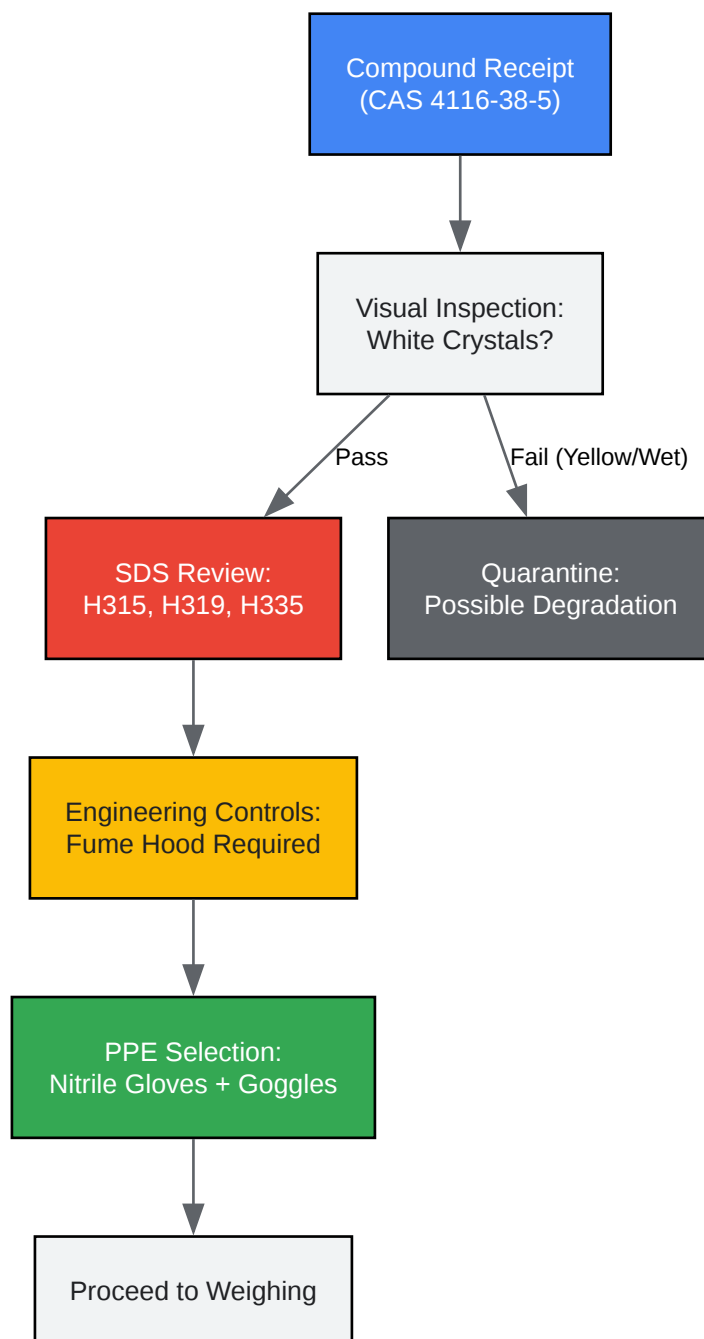
- H315: Causes skin irritation.[1][4]
- H319: Causes serious eye irritation.[1]
- H335: May cause respiratory irritation.[1][3][4]

Mechanistic Toxicology & PPE Selection[1][6][8]

- Ocular Risk: The acidic protons can cause immediate protein denaturation on the corneal surface.[1] Protocol: Use tight-fitting safety goggles (ANSI Z87.1).[1] Face shields are recommended during powder transfer.[1]
- Inhalation Risk: Fine crystalline dust can be hygroscopic, adhering to the respiratory tract and lowering local pH.[1] Protocol: All solid weighing must occur inside a certified Chemical Fume Hood.
- Dermal Permeation: As a small organic molecule (MW < 200), it has potential for dermal absorption, though data is limited.[1] Protocol: Nitrile gloves (minimum 0.11 mm thickness) provide adequate splash protection.[1]

Diagram 1: Risk Assessment & Handling Workflow

This decision tree outlines the logical flow for receiving and processing the compound safely.



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Caption: Operational workflow for initial intake and safety assessment of **1,3-Dimethylorotic acid**.

Part 3: Operational Handling & Storage[1] Storage Stability[1]

- Hygroscopicity: The compound is moderately hygroscopic.[1] Moisture uptake can lead to hydrolysis or facilitate decarboxylation over time.[1]
 - Requirement: Store in a desiccator or tightly sealed container with silica gel packs.[1]
- Thermal Sensitivity: Orotic acid derivatives are prone to thermal decarboxylation (releasing CO₂) to form 1,3-dimethyluracil.[1]
 - Requirement: Store at +2°C to +8°C. Avoid storage above 25°C for extended periods.

Incompatibility

- Strong Oxidizers: Reaction may produce nitrogen oxides (NO_x).[1]
- Strong Bases: Exothermic neutralization occurs.[1] While used for solubilization, uncontrolled mixing with concentrated bases should be avoided.[1]

Part 4: Experimental Protocol: Preparation of Stock Solution

Objective: Create a stable, self-validating 100 mM stock solution for biological assays.

Challenge: The free acid form has poor water solubility.[1] Solution: In situ formation of the sodium salt (Sodium 1,3-dimethylorotate) using stoichiometry.[1]

Materials

- **1,3-Dimethylorotic acid** (MW: 184.15)[1]
- 1.0 M NaOH (molecular biology grade)[1]
- Phosphate Buffered Saline (PBS) or ultrapure water[1]
- 0.22 µm PES syringe filter[1]

Step-by-Step Methodology

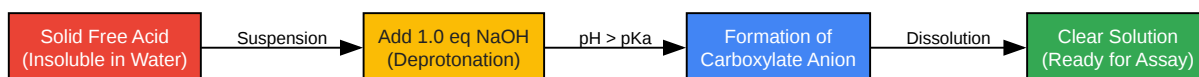
- Calculation (The Self-Validating Step):

- Target: 10 mL of 100 mM solution.
- Mass required:

.[1]
- Validation: If the mass weighed deviates by >1%, adjust the final solvent volume accordingly.[1]
- Solubilization (The "Salting-In" Phase):
 - Place 184.15 mg of powder into a 15 mL conical tube.
 - Add 9.0 mL of ultrapure water (not the full 10 mL yet).
 - Observation: The powder will likely remain a suspension (cloudy).[1]
 - Add 1.0 M NaOH dropwise while vortexing.[1]
 - Mechanism:[1][7][6] The NaOH deprotonates the carboxylic acid.[1] As the pH rises above the pKa (~3.5), the compound converts to its ionized, soluble form.[1]
 - Endpoint: Solution becomes crystal clear.
- pH Adjustment & Finalization:
 - Check pH.[1][4] It should be near neutral (7.0–7.4).[1] If too basic, carefully buffer with dilute HCl or PBS.[1]
 - Bring final volume to 10.0 mL with water/PBS.
- Sterilization:
 - Pass through a 0.22 µm PES filter.[1]
 - Note: Do not use Nylon filters if the pH is highly acidic (unlikely here) or basic, as extractables may interfere with downstream assays.[1]

Diagram 2: Solubilization Logic & Mechanism

This diagram visualizes the chemical transformation required for solubility.[1]



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Caption: Chemical mechanism for converting insoluble **1,3-dimethylorotic acid** to its soluble salt form.[1]

Part 5: Emergency Response & Disposal[1]

Scenario	Response Protocol
Eye Contact	Immediate: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[1][6] Follow-up: Seek medical attention (H319).
Skin Contact	Wash with non-abrasive soap and water.[1] If redness persists, consult a dermatologist.
Spill (Solid)	Do not dry sweep (dust generation).[1] Dampen with a wet paper towel or use a HEPA vacuum. [1]
Disposal	Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (Nitrogen oxides may form).[1] Never dispose of down the drain.

References

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